

Metominostrobin Residue Analysis in Agricultural Crops: Application Notes and Protocols

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Compound of Interest

Compound Name: Metominostrobin

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This document provides detailed application notes and protocols for the analysis of **metominostrobin** residues in various agricultural crops. **Metominostrobin** is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in crops such as rice, fruits, and vegetables. Monitoring its residues is crucial to ensure food safety and compliance with regulatory limits. The methodologies described herein are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection method.

Quantitative Data Summary

The following tables summarize the Maximum Residue Limits (MRLs) for **metominostrobin** in selected crops across different regulatory regions and typical performance data for the analytical method described.

Table 1: Maximum Residue Limits (MRLs) for **Metominostrobin** in Selected Agricultural Crops

Crop	European Union (mg/kg)	United States (mg/kg)	Japan (mg/kg)
Rice	0.9	0.9 (unhulled)	2
Grapes	2	1.0	2
Tomatoes	0.7	0.6	1

Note: MRLs are subject to change and should be verified with the respective regulatory agencies for the most current values.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Typical Method Validation and Performance Data for **Metominostrobin** Analysis by QuEChERS and LC-MS/MS

Parameter	Rice	Grapes	Tomatoes
Recovery (%)	85 - 110	90 - 115	88 - 112
Relative Standard Deviation (RSD) (%)	< 15	< 10	< 15
Limit of Detection (LOD) (mg/kg)	0.005	0.002	0.003
Limit of Quantification (LOQ) (mg/kg)	0.01	0.01	0.01

Data compiled from various studies on pesticide residue analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

This section details the step-by-step procedures for the extraction and analysis of **metominostrobin** residues in agricultural crop samples.

Sample Preparation and Homogenization

- For high-moisture samples (e.g., tomatoes, grapes), weigh a representative portion (e.g., 1 kg) of the sample.

- Chop the sample into smaller pieces and homogenize using a high-speed blender until a uniform paste is obtained.
- For low-moisture samples (e.g., rice), grind a representative portion to a fine powder using a laboratory mill.
- Store the homogenized samples in airtight containers at -20°C until extraction to prevent degradation of the analyte.

QuEChERS Extraction Protocol

This protocol is based on the widely used AOAC Official Method 2007.01.

Materials:

- Homogenized sample
- Acetonitrile (ACN), HPLC grade
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Sodium citrate dibasic sesquihydrate
- Sodium citrate tribasic dihydrate
- 50 mL centrifuge tubes with screw caps
- High-speed centrifuge

Procedure:

- Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like rice, use 3 g of the powdered sample and add 12 mL of reagent water, then allow to hydrate for 30 minutes.
- Add 15 mL of 1% acetic acid in acetonitrile to the tube.

- Add the internal standard solution, if used.
- Add the QuEChERS extraction salts: 6 g of anhydrous MgSO_4 and 1.5 g of anhydrous sodium acetate.
- Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
- Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Materials:

- Supernatant from the extraction step
- Anhydrous magnesium sulfate (MgSO_4)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent (for samples with high fat/lipid content)
- Graphitized Carbon Black (GCB) (for samples with high pigment content, use with caution as it may adsorb planar pesticides)
- 15 mL centrifuge tubes

Procedure:

- Transfer a 6 mL aliquot of the upper acetonitrile layer from the extraction step into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO_4 and 150 mg of PSA. For pigmented samples like tomatoes, a combination of PSA and C18 might be used.
- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- The resulting supernatant is the final extract.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
- Mobile Phase B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Gradient Program:
 - 0-1 min: 10% B
 - 1-8 min: Linear gradient to 95% B
 - 8-10 min: Hold at 95% B
 - 10.1-12 min: Return to 10% B and equilibrate

MS/MS Conditions (for **Metominostrobin**):

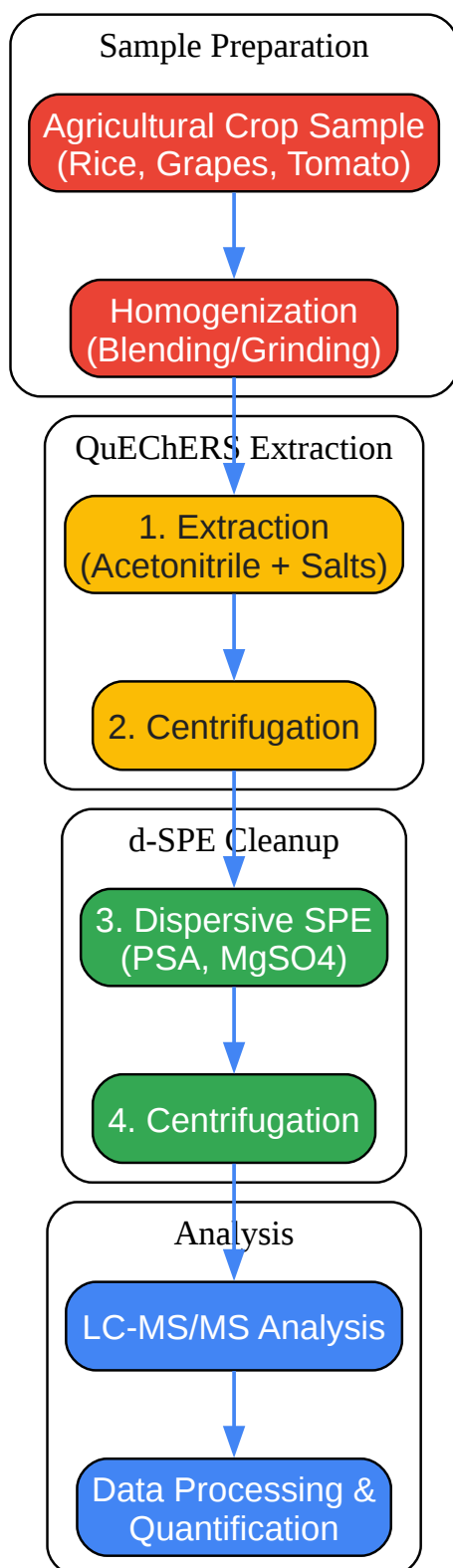
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion (m/z): 313.1
- Product Ions (m/z) (Collision Energy):
 - Quantifier: 148.1 (20 eV)

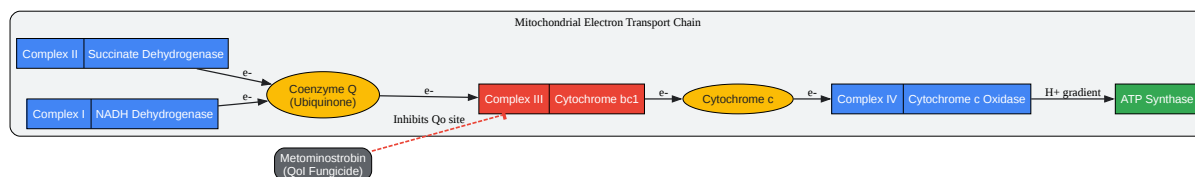
- Qualifier: 133.1 (25 eV)
- Dwell Time: 100 ms

Note: These are typical parameters and may require optimization based on the specific instrument and column used.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Visualizations

Experimental Workflow





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